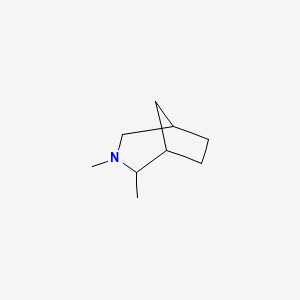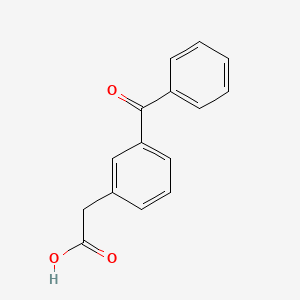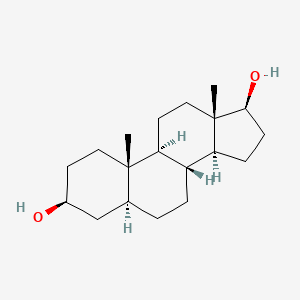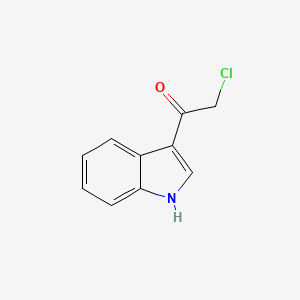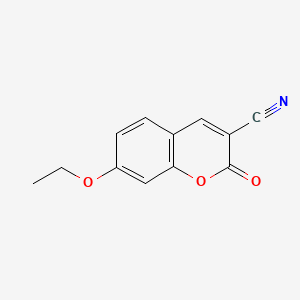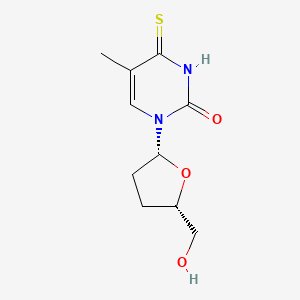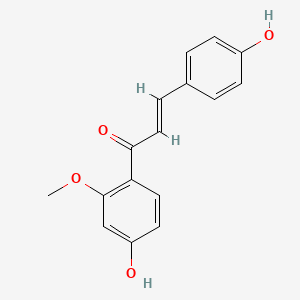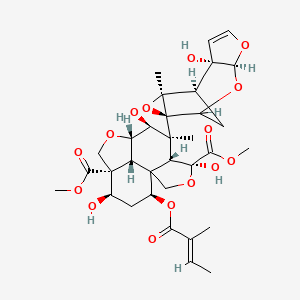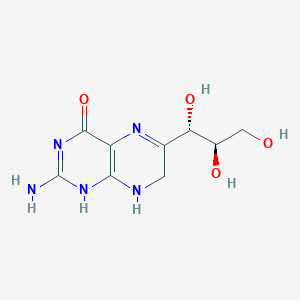
7,8-Dihydroneopterin
Overview
Description
Mechanism of Action
Target of Action
The primary target of 7,8-Dihydroneopterin is the enzyme Dihydroneopterin aldolase (DHNA) . This enzyme is found in various organisms, including Staphylococcus aureus .
Mode of Action
This compound acts as a substrate for DHNA . The enzyme catalyzes the conversion of this compound to 6-hydroxymethyl-7,8-dihydropterin . This reaction is part of the de novo synthesis of folic acid from guanosine triphosphate .
Biochemical Pathways
This compound is an intermediate in the folate biosynthesis pathway . It is converted to glycolaldehyde and 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine via the action of DHNA . This pathway is crucial for the synthesis of purines, pyrimidines, and amino acids .
Result of Action
The conversion of this compound to 6-hydroxymethyl-7,8-dihydropterin is a crucial step in the folate biosynthesis pathway . Folate derivatives are essential cofactors in the biosynthesis of purines, pyrimidines, and amino acids . Therefore, the action of this compound has significant implications for cellular metabolism and growth.
Action Environment
The action of this compound is influenced by the presence of the enzyme DHNA . The production of this compound is stimulated by interferon-gamma in human monocyte-derived macrophages . Therefore, the action, efficacy, and stability of this compound can be influenced by the cellular environment and the presence of specific immune signals.
Biochemical Analysis
Biochemical Properties
7,8-Dihydroneopterin plays a significant role in biochemical reactions. It is involved in the conversion process catalyzed by the enzyme dihydroneopterin aldolase (DHNA), which transforms this compound into 6-hydroxymethyl-7,8-dihydropterin . This reaction is a crucial step in the de novo synthesis of folic acid from guanosine triphosphate .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is a potent antioxidant that can protect macrophages from oxidative damage in vitro . It also inhibits lipid oxidation, macrophage cell death, and scavenger receptor CD36 expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme dihydroneopterin aldolase (DHNA). DHNA catalyzes the conversion of this compound to 6-hydroxymethyl-7,8-dihydropterin . This reaction is part of the folate biosynthesis pathway, which is essential for the production of purines, pyrimidines, and amino acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that higher total concentrations of this compound are associated with reduced high-density lipoprotein cholesterol (HDLC) in a large population-based study .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to folic acid. The enzyme dihydroneopterin aldolase (DHNA) catalyzes the conversion of this compound to 6-hydroxymethyl-7,8-dihydropterin, a crucial step in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroneopterin typically involves the reduction of neopterin. One common method is the catalytic hydrogenation of neopterin in the presence of a palladium catalyst under hydrogen gas . Another approach involves the use of chemical reducing agents such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research and medicine. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar reduction reactions under controlled conditions .
Types of Reactions:
Oxidation: this compound can be oxidized to neopterin by reactive oxygen species such as superoxide and hypochlorite.
Reduction: It can be reduced further to tetrahydrobiopterin under specific conditions.
Substitution: Various substitution reactions can occur at the pteridine ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Superoxide, hypochlorite, and other reactive oxygen species.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium catalyst.
Substitution: Various nucleophiles can be used for substitution reactions on the pteridine ring.
Major Products:
Oxidation: Neopterin.
Reduction: Tetrahydrobiopterin.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
7,8-Dihydroneopterin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Acts as a marker for immune activation and oxidative stress.
Industry: Limited industrial applications, primarily used in research settings.
Comparison with Similar Compounds
Neopterin: An oxidized form of 7,8-Dihydroneopterin, also involved in immune response and oxidative stress.
Tetrahydrobiopterin: A reduced form, essential for the synthesis of neurotransmitters and nitric oxide.
Biopterin: Another pteridine derivative with similar biological roles.
Uniqueness: this compound is unique due to its specific role in immune response and its potent antioxidant properties. Unlike neopterin, which is primarily an immune marker, this compound also has significant antioxidant capabilities, making it valuable in research on oxidative stress and neurodegenerative diseases .
Properties
IUPAC Name |
2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFAMYNGGOTFB-XINAWCOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153368 | |
| Record name | 7,8-Dihydroneopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7,8-Dihydroneopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1218-98-0 | |
| Record name | 7,8-Dihydroneopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


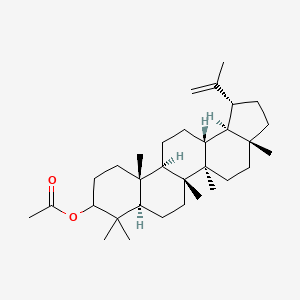
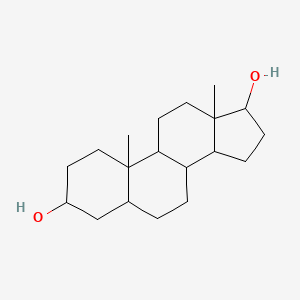
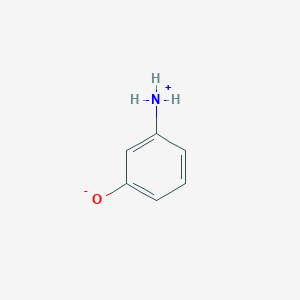
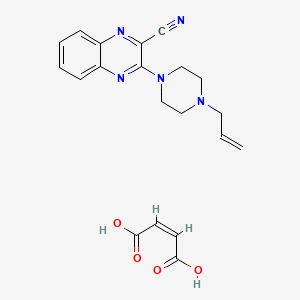
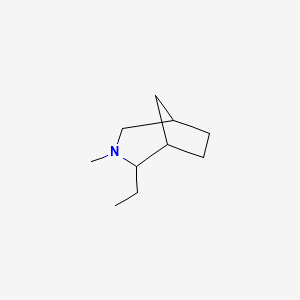
![2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1664117.png)
